molecular formula C6H5FN2O2 B099257 2-Fluoro-6-nitroaniline CAS No. 17809-36-8

2-Fluoro-6-nitroaniline

Cat. No. B099257
CAS RN: 17809-36-8
M. Wt: 156.11 g/mol
InChI Key: BHWHYGWMNMCXBA-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitroaniline is a chemical compound that is part of the aniline family, characterized by the presence of a nitro group and a fluorine atom attached to a benzene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of compounds closely related to 2-fluoro-6-nitroaniline.

Synthesis Analysis

The synthesis of related fluoro-nitroaniline compounds has been reported in the literature. For instance, 2-fluoro-3-nitroaniline has been synthesized by the partial reduction of 2-fluoro-1,3-dinitrobenzene, while the total reduction of the same compound yields 2-fluoro-1,3-phenylenediamine . Another study describes the synthesis of 2-bromo-6-fluorotoluene, which is an important medical intermediate, through a series of reactions including Gattermann diazonium salt substitution, reduction, and Schiemann reaction, with a yield of 51.8% . These methods could potentially be adapted for the synthesis of 2-fluoro-6-nitroaniline.

Molecular Structure Analysis

The molecular structure of fluoro-nitroaniline derivatives is characterized by the presence of electron-withdrawing groups, such as nitro and fluorine, which can influence the electronic properties of the benzene ring. The NMR parameters of various fluoro-nitroaniline compounds, including 1-fluoro-2,4-dinitrobenzene and 2-fluoro-5-nitroaniline, have been reported, providing valuable information on the electronic environment of the aromatic system .

Chemical Reactions Analysis

The chemical reactivity of fluoro-nitroaniline compounds can be complex due to the presence of both electron-withdrawing nitro and fluorine groups. For example, the photosubstitution of 2-fluoro-4-nitroanisole with n-hexylamine has been shown to proceed through two different triplet excited states, resulting in fluoride and methoxy substitution . This indicates that the photoreactivity of fluoro-nitroaniline compounds can involve multiple mechanistic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitroaniline derivatives are influenced by the substituents on the benzene ring. The presence of fluorine and nitro groups can affect the acidity, basicity, and overall reactivity of the compound. For instance, the synthesis of 3-fluoro-4-nitrophenol involves a series of steps including diazotization, hydrolysis, nitration, and separation of isomers, highlighting the complex nature of reactions involving fluoro-nitro compounds . The specific properties of 2-fluoro-6-nitroaniline would likely be similar to those of other fluoro-nitroaniline derivatives, with potential applications as intermediates in organic synthesis.

Scientific Research Applications

1. Synthesis and Structural Studies

  • Complex Formation: 2-Fluoro-6-nitroaniline has been used in preparing complexes with metals such as copper(II), nickel(II), and cobalt(II). These complexes have been studied for their infrared, electronic spectra, and magnetic properties (Devoto et al., 1982).

2. Organic Synthesis Applications

  • Dye Intermediate: 4-Fluoro-3-nitroaniline, a compound closely related to 2-Fluoro-6-nitroaniline, has significant importance in the United States as a novel dye intermediate. Its potential uses extend to pharmaceuticals and insecticides (Bil, 2007).
  • Heterocyclic Synthesis: 2-Fluoro-6-nitroaniline is a precursor in the synthesis of complex heterocyclic systems such as thiazolo[3,2-a]benzimidazol-3(2H)-ones. This synthesis involves multiple steps, including reduction, condensation, and cyclization (Dahiya & Pujari, 1989).

3. Analytical Chemistry

  • Spectroscopic Studies: Mass spectral identification of isomeric fluoronitroanilines, including 2-fluoro-5-nitroaniline and 4-fluoro-3-nitroaniline, has been conducted to understand their fragment ions and structural differences (Fu & Rosenberg, 1980).

4. Material Science Applications

  • Optical Properties: N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, derived from 2-fluoro-5-nitroaniline, has been studied for its non-linear optical properties, useful in developing organic crystals for various applications (Yanes et al., 1997).
  • Elastic Organic Crystals: A study on 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline, which is structurally related to 2-fluoro-6-nitroaniline, shows elastic properties and thermosalient behavior, indicating potential applications in the field of smart materials (Ghosh et al., 2015).

5. Environmental Applications

  • Environmental Toxicant Monitoring: 2-Fluoro-6-nitroaniline has been studied in the context of solid-phase microextraction and fluorescence sensing for selective screening and sensitive detection in environmental samples (Liu et al., 2020).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H332, H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWHYGWMNMCXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170423
Record name 2-Fluoro-6-nitroaniline
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URL https://comptox.epa.gov/dashboard/DTXSID90170423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-nitroaniline

CAS RN

17809-36-8
Record name 2-Fluoro-6-nitrobenzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-nitroaniline
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017809368
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Record name 2-Fluoro-6-nitroaniline
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Record name 2-fluoro-6-nitroaniline
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Record name 2-FLUORO-6-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
R Dahiya, HK Pujari - Journal of fluorine chemistry, 1989 - Elsevier
… 2-Fluoroacetanilide (I) on successive nitration, hydrolysis and subject to steam distillation gave 2-fluoro-6-nitroaniline (III) as a steam-volatile compound and 2-fluoro-4-nitroaniline(I1). …
Number of citations: 5 www.sciencedirect.com
BK Ong - 2011 - conservancy.umn.edu
… • Previous synthetic method of 6,6'-difluoro-2,2'-dinitroazobenzene, 6, from 2fluoro-6-nitroaniline, 5, was 40% with unreacted 5 as the only contaminant.This suggested that the reaction …
Number of citations: 3 conservancy.umn.edu
KL Kirk, LA Cohen - The Journal of Organic Chemistry, 1969 - ACS Publications
A series of monomtro-and dmitro-4-fluorobenzimidazoles has beenprepared using 2-fluoroacetanilide as starting point. Assignment of position to the nitro groups is based on analyses …
Number of citations: 26 pubs.acs.org
B LIEDHOLM - Acta Chcmica Scandinavica B, 1976 - actachemscand.org
The investigation of copper (I) catalysed bro-mine-chlorine exchange reactions of halonitro-benzenes in an aqueous hydrochloric acid-acetic acid medium, kinetically studied in Parts I …
Number of citations: 0 actachemscand.org
B Mckittrick, A Failli, RJ Steffan, RM Soll… - Journal of …, 1990 - Wiley Online Library
… 2-Fluoro-6-nitroaniline (32) was converted in multigram scale to aniline 46, mp 148-150, in a carefully defined protocol: 1. treatment of an ethanolic solution of 32 with 1 equivalent of …
Number of citations: 38 onlinelibrary.wiley.com
NE Kanitz, T Lindel - Zeitschrift für Naturforschung B, 2016 - degruyter.com
… After cooling the mixture to room temperature, 2-fluoro-6-nitroaniline (14, 1.817 g, 11.6 mmol) was added. After 15 h at 60C the solvent was removed under reduced pressure. The …
Number of citations: 5 www.degruyter.com
S Seko, K Miyake, N Kawamura - Journal of the Chemical Society …, 1999 - pubs.rsc.org
O-Alkylhydroxylamines, particularly O-methylhydroxylamine, aminate nitroarenes in the presence of a strong base and a copper catalyst to give aminonitroarenes in good yields. ortho- …
Number of citations: 47 pubs.rsc.org
WC Lumma Jr, RD Hartman, WS Saari… - Journal of Medicinal …, 1981 - ACS Publications
Regioselective syntheses of substituted 2-chloroquinoxalines and derived 2-(l-piperazinyl) quinoxalines are described. Selectivity in regards to serotonin reuptake blocking and …
Number of citations: 56 pubs.acs.org
GC Gullickson - 2010 - conservancy.umn.edu
This thesis presents two separate topics, which contain their own compound numbering schemes. Each part starts compound numbering with 1 and progresses independently. …
Number of citations: 1 conservancy.umn.edu
RE TenBrink, WB Im, VH Sethy, AH Tang… - Journal of medicinal …, 1994 - ACS Publications
(4fiS)-l-(5-Cyclopropyl-l, 2, 4-oxadiazol-3-yl)-12, 12a-dihydroimidazo [l, 5-a] pyrrolo [2, lc] quinox-alin-10 (llfl)-one (la), 5-benzoyl-3-(5-cyclopropyl-l, 2, 4-oxadiazol-3-yl)-4, 5-…
Number of citations: 201 pubs.acs.org

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